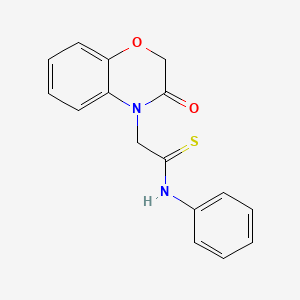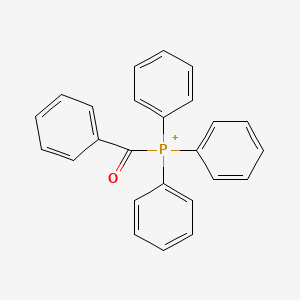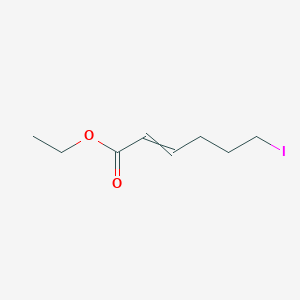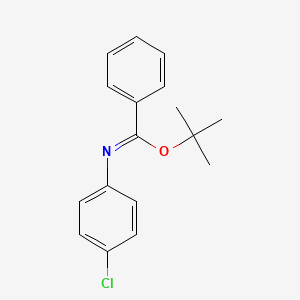
tert-Butyl N-(4-chlorophenyl)benzenecarboximidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-(4-chlorophenyl)benzenecarboximidate is an organic compound with the molecular formula C17H18ClNO It is a derivative of benzenecarboximidate, where the tert-butyl group and the 4-chlorophenyl group are attached to the nitrogen and carbon atoms, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(4-chlorophenyl)benzenecarboximidate typically involves the reaction of tert-butylamine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
tert-Butyl N-(4-chlorophenyl)benzenecarboximidate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Electrophilic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.
Oxidation and Reduction: Products include alcohols, ketones, and amines.
科学研究应用
tert-Butyl N-(4-chlorophenyl)benzenecarboximidate has several scientific research applications:
作用机制
The mechanism of action of tert-Butyl N-(4-chlorophenyl)benzenecarboximidate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction .
相似化合物的比较
Similar Compounds
- tert-Butyl N-(2-chlorophenyl)benzenecarboximidate
- tert-Butyl N-(3-chlorophenyl)benzenecarboximidate
- tert-Butyl N-(4-methylphenyl)benzenecarboximidate
- tert-Butyl N-(4-ethoxyphenyl)benzenecarboximidate
Uniqueness
tert-Butyl N-(4-chlorophenyl)benzenecarboximidate is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties to the compound. These properties influence its reactivity and interactions with molecular targets, making it distinct from other similar compounds .
属性
CAS 编号 |
63861-70-1 |
|---|---|
分子式 |
C17H18ClNO |
分子量 |
287.8 g/mol |
IUPAC 名称 |
tert-butyl N-(4-chlorophenyl)benzenecarboximidate |
InChI |
InChI=1S/C17H18ClNO/c1-17(2,3)20-16(13-7-5-4-6-8-13)19-15-11-9-14(18)10-12-15/h4-12H,1-3H3 |
InChI 键 |
ZGPBTWCHJPJJCF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=NC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


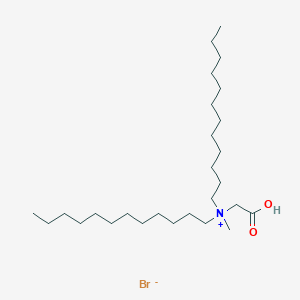
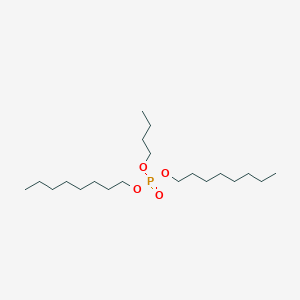
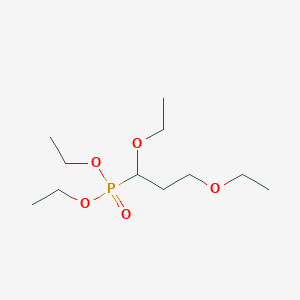
![2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14498585.png)
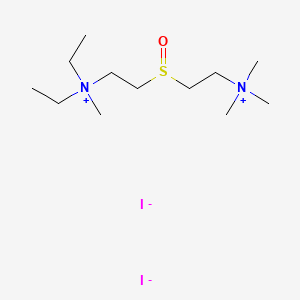
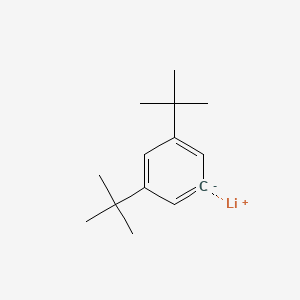
![6-{[(Furan-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14498614.png)

![[Amino(3-hydroxyphenyl)methyl]phosphonic acid](/img/structure/B14498616.png)
